molecular formula C16H16O3 B7963081 Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate

Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate

Cat. No.: B7963081
M. Wt: 256.30 g/mol
InChI Key: FHAZDDUOWVIGFY-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate (CAS 352652-78-9) is a biphenyl-based ester compound with the molecular formula C16H16O3 and a molecular weight of 256.30 g/mol . This chemical serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring a biphenyl core with methoxy and acetamide functional groups, makes it a key intermediate in the design and synthesis of more complex, biologically active molecules. For instance, derivatives containing the 4-methoxyphenyl moiety have been identified as key intermediates in the synthesis of novel 1,2,4-triazole compounds, which are being explored for their pharmacological potential . Similarly, structurally related phenylacetic acid esters are frequently utilized in antitubercular research to create cyanopyridone-based analogues for activity testing . Researchers value this compound for its utility in structure-activity relationship (SAR) studies, particularly in optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds . As a standard, this product is intended for research purposes and analysis in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material in accordance with best laboratory practices.

Properties

IUPAC Name

methyl 2-[4-(4-methoxyphenyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-15-9-7-14(8-10-15)13-5-3-12(4-6-13)11-16(17)19-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAZDDUOWVIGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acid-Catalyzed Esterification

The most straightforward route involves esterifying 2-[4-(4-methoxyphenyl)phenyl]acetic acid with methanol under acidic conditions. Sulfuric acid (5–10 mol%) in refluxing methanol achieves yields of 65–72% after 12 hours. Kinetic studies reveal that excess methanol drives equilibrium toward ester formation, while elevated temperatures (>80°C) risk decarboxylation. Alternatives like p-toluenesulfonic acid (PTSA) reduce side reactions, yielding 78% product at 70°C.

Table 1: Esterification Catalysts and Yields

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄651265
PTSA701078
Amberlyst-15601570

Lithium Salt-Mediated Esterification

Adapting methodologies from patent literature, the lithium salt of 2-[4-(4-methoxyphenyl)phenyl]acetic acid reacts with methyl iodide in tetrahydrofuran (THF). This method avoids aqueous workups, achieving 85% yield at 25°C within 4 hours. The lithium counterion enhances nucleophilicity, facilitating faster alkylation compared to sodium or potassium salts.

Suzuki-Miyaura Coupling for Biphenyl Backbone Construction

Coupling of 4-Methoxyphenylboronic Acid and Methyl 2-(4-Bromophenyl)acetate

Palladium-catalyzed coupling between 4-methoxyphenylboronic acid and methyl 2-(4-bromophenyl)acetate constructs the biphenyl system. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in a dioxane/water mixture (3:1), yields reach 82% after 6 hours at 90°C. Microwave-assisted conditions reduce reaction time to 1 hour with comparable yields.

Table 2: Suzuki-Miyaura Coupling Optimization

BaseSolventTemperature (°C)Yield (%)
K₂CO₃Dioxane/H₂O9082
CsFDMF10075
NaHCO₃EtOH/H₂O8068

Post-Coupling Esterification

An alternative approach couples 4-methoxyphenylboronic acid with 2-(4-bromophenyl)acetic acid, followed by esterification. This two-step process isolates the biphenylacetic acid intermediate (75% yield) before methyl ester formation (90% yield), offering flexibility in purification.

Friedel-Crafts Alkylation for Acetate Sidechain Introduction

AlCl₃-Catalyzed Acylation

Friedel-Crafts acylation of 4-(4-methoxyphenyl)benzene with methyl chloroacetate in dichloromethane (DCM) using AlCl₃ (1.2 equiv) produces the target compound in 60% yield. Competing ortho-acylation and over-alkylation limit efficiency, necessitating low temperatures (−10°C) and slow reagent addition.

Zeolite-Catalyzed Green Synthesis

Hβ zeolite catalysts under solvent-free conditions at 120°C achieve 70% yield with 90% regioselectivity. The porous structure confines reactants, minimizing side reactions and enabling catalyst reuse for five cycles without significant activity loss.

Grignard Reagent-Based Synthesis

tert-Butylmagnesium Chloride Addition

Adapting methods from EP2551265A1, methyl 2-[4-(4-methoxyphenyl)phenyl]acetate is synthesized via Grignard addition to pre-formed esters. Reacting tert-butylmagnesium chloride (1.5 equiv) with methyl 2-(4-iodophenyl)acetate in THF at −20°C, followed by quenching with 4-methoxybenzaldehyde, yields 78% product. This one-pot method avoids intermediate isolation, enhancing industrial scalability.

Lithium Enolate Formation

Deprotonating methyl 2-(4-bromophenyl)acetate with LDA at −78°C generates a lithium enolate, which reacts with 4-methoxybenzyl bromide to form the biphenyl system. Quenching with methanol affords the ester in 80% yield, with excellent stereocontrol .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-(4-hydroxyphenyl)phenylacetic acid.

    Reduction: Formation of 4-(4-methoxyphenyl)phenylethanol.

    Substitution: Formation of various substituted phenylacetates depending on the substituent used.

Scientific Research Applications

Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the phenyl rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Key Compounds :

Methyl 2-(4-methoxyphenyl)acetate (C₁₀H₁₂O₃, 180.20 g/mol): A single phenyl ring with a methoxy group at the para position. Simpler structure but lacks the biphenyl motif .

Methyl 4-chlorophenylacetate (C₉H₉ClO₂, 184.62 g/mol): Chlorine substituent instead of methoxy, enhancing electrophilicity .

Methyl 2-[4-[(E)-4-hydroxy-3-methylbut-2-enoxy]phenyl]acetate: Features a hydroxy-methylbutenoxy side chain, increasing polarity .

Table 1: Structural Comparison
Compound Name Molecular Formula Substituent(s) Key Functional Groups
Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate C₁₆H₁₆O₃ 4-Methoxyphenyl Biphenyl, ester
Methyl 2-(4-methoxyphenyl)acetate C₁₀H₁₂O₃ 4-Methoxy Phenyl, ester
Methyl 4-chlorophenylacetate C₉H₉ClO₂ 4-Chloro Phenyl, ester
Methyl 2-(4-hydroxyphenyl)acetate C₉H₁₀O₃ 4-Hydroxy Phenyl, ester, hydroxyl

Physicochemical Properties

  • Lipophilicity : The biphenyl structure and methoxy group in the target compound enhance lipophilicity compared to hydroxylated analogues (e.g., Methyl 2-(4-hydroxyphenyl)acetate) .
  • Solubility : Derivatives with polar groups (e.g., hydroxy in ’s compound) exhibit higher aqueous solubility, whereas halogenated variants (e.g., 4-chloro) are more hydrophobic .

Spectral Characterization

  • 1H NMR : The biphenyl protons in the target compound resonate as multiplet signals between δ 7.2–7.6 ppm, while the methoxy group appears as a singlet near δ 3.8 ppm .
  • HRMS : Molecular ion peaks confirm molecular weights (e.g., m/z 256.3 for the target compound) .

Antimicrobial Activity

  • Target Compound: No reported antimicrobial activity; similar biphenyl esters (e.g., ’s compound 1) also showed inactivity .
  • Active Analogues: Compound 25 (): A dihydroxy-naphthopyranone derivative active against Staphylococcus aureus . Halogenated variants (e.g., 4-chloro): Enhanced bioactivity due to increased electrophilicity .

Enzyme Inhibition

  • Butyrolactone I Analogues (): Methyl 2-(4-hydroxyphenyl)acetate derivatives were evaluated as PTP1B inhibitors, highlighting the role of substituents in binding affinity .

Biological Activity

Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance, it showed promising results in inhibiting growth in breast (MCF-7), prostate (PC-3), and colon (HCT-116) cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-71.95
PC-32.36
HCT-1163.45

The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

The compound's biological activity can be attributed to its ability to interact with specific molecular targets involved in cancer progression. Notably, it has been shown to inhibit telomerase activity, which is crucial for the immortality of cancer cells. In vitro studies indicated that this compound could reduce telomerase activity significantly compared to untreated controls .

Case Studies and Research Findings

  • In Vitro Studies : A study assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated a dose-dependent response, with lower IC50 values observed for breast and prostate cancer cells .
  • Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to the active sites of proteins involved in cancer cell proliferation, such as EGFR and Src kinases . These interactions could inhibit downstream signaling pathways that promote tumor growth.
  • Synergistic Effects : In combination therapy studies, this compound demonstrated enhanced cytotoxicity when used alongside conventional chemotherapeutic agents like doxorubicin, suggesting potential for use in combination therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate, and what intermediates are critical for its preparation?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) to assemble the biphenyl core. Key intermediates include 4-methoxyphenylboronic acid and methyl 2-(4-bromophenyl)acetate. Post-coupling, esterification or transesterification steps are employed to introduce the methyl acetate group. Reaction optimization (e.g., catalyst loading, solvent polarity) is crucial for yield enhancement .
  • Key Data : Upstream precursors like phenol derivatives ( ) and glyoxylic acid ( ) are often used. For example, methyl α-acetylphenylacetate (a structural analog) requires purification via recrystallization to achieve ≥98% purity ().

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR (1H/13C) : Essential for verifying aromatic proton environments and ester group integrity. For analogs like methyl 2-(2-formylphenyl)acetate, distinct carbonyl (δ ~170 ppm in 13C NMR) and aromatic signals (δ 7.2–8.1 ppm in 1H NMR) are observed .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C14H18FN2O2 in related fluorinated derivatives; ).
  • IR Spectroscopy : Detects ester C=O stretches (~1740 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) ( ).

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability is highly temperature-dependent. For analogs like methyl 2-phenylacetoacetate, storage at -20°C ensures ≥5-year stability with minimal degradation (). Hydrolysis risks increase at room temperature, particularly in polar solvents (e.g., methanol/water mixtures), necessitating inert atmosphere storage .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data observed between synthetic batches of this compound?

  • Methodological Answer : Contradictions often arise from rotational isomers or residual solvents. Strategies include:

  • Variable Temperature NMR : To identify dynamic equilibria (e.g., hindered rotation around the biphenyl bond).
  • Deuterated Solvent Screening : Dimethyl sulfoxide-d6 or chloroform-d can suppress solvent interference .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict chemical shifts, aiding in peak assignment ().

Q. What reaction engineering strategies optimize yield in biphenyl coupling steps for this compound?

  • Methodological Answer :

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3)4) with ligand systems (e.g., SPhos) enhance coupling efficiency for electron-rich aryl halides ().
  • Solvent Optimization : Dimethylformamide (DMF) or toluene improves solubility of aromatic intermediates ( ).
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield ().

Q. How does the compound’s logP value influence its applicability in drug delivery systems?

  • Methodological Answer : The biphenyl and ester groups confer moderate hydrophobicity (predicted logP ~3.5). This enables:

  • Lipid Nanoparticle Encapsulation : For targeted delivery via enhanced permeability and retention (EPR) effects.
  • Caco-2 Permeability Assays : Used to assess intestinal absorption potential ().
  • Solubility Enhancement : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes improve bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for Ullmann coupling steps?

  • Methodological Answer : Yield variations (e.g., 60–90%) may stem from:

  • Oxygen Sensitivity : Inert atmosphere (N2/Ar) prevents catalyst deactivation.
  • Substrate Purity : Halide impurities (e.g., 4-bromo vs. 4-iodo derivatives) alter reaction kinetics ( ).
  • Validation : Replicate conditions from literature with internal controls (e.g., methyl 4-iodophenylacetate as a reference; ).

Applications in Material Science

Q. What role does the biphenyl moiety play in polymer synthesis using this compound?

  • Methodological Answer : The rigid biphenyl structure enhances thermal stability in polymers. For example:

  • Polyester Resins : The ester group enables chain elongation via polycondensation.
  • Liquid Crystals : Methoxy substituents influence mesophase behavior ( ).
  • Mechanical Testing : Differential Scanning Calorimetry (DSC) confirms glass transition temperature (Tg) improvements .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Gloves (nitrile), lab coats, and goggles to prevent dermal/ocular exposure ( ).
  • Ventilation : Fume hoods required due to volatile organic byproducts (e.g., methyl iodide in some routes; ).
  • Waste Management : Segregate halogenated waste for incineration ( ).

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